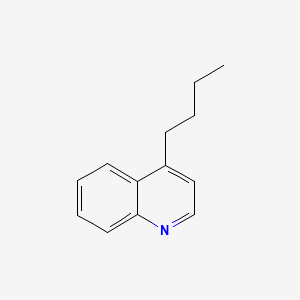
4-Butylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylquinoline is a derivative of quinoline, an aromatic heterocyclic organic compound. Quinoline itself is a fusion of a benzene ring and a pyridine nucleus. This compound features a butyl group attached to the fourth position of the quinoline ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylquinoline can be achieved through several methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This is a more general method for synthesizing quinolines, involving the reaction of aniline with glycerol in an acidic medium (sulfuric acid) and an oxidizing agent.
Industrial Production Methods: Industrially, quinoline derivatives like this compound can be synthesized using catalytic processes that involve the dehydrogenation of tetrahydroquinolines or through cross-coupling reactions with alkyl Grignard reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the C2 and C4 positions of the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or cobalt catalysts for cross-coupling reactions.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Butylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
4-Butylquinoline can be compared with other quinoline derivatives:
Quinoline: The parent compound, known for its use in antimalarial drugs like chloroquine.
Isoquinoline: A structural isomer with different chemical properties and applications.
Quinolones: A class of compounds derived from quinoline, widely used as antibiotics.
Uniqueness: this compound’s unique butyl group at the fourth position provides distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Comparaison Avec Des Composés Similaires
Chloroquine: An antimalarial drug.
Mefloquine: Another antimalarial agent.
Levofloxacin: A quinolone antibiotic.
Propriétés
Numéro CAS |
74808-78-9 |
|---|---|
Formule moléculaire |
C13H15N |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
4-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-2-3-6-11-9-10-14-13-8-5-4-7-12(11)13/h4-5,7-10H,2-3,6H2,1H3 |
Clé InChI |
MTSCTQMKKVEJHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=NC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


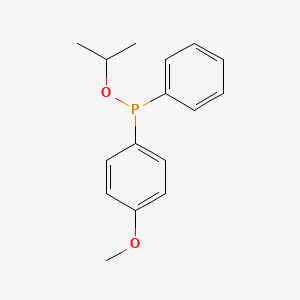
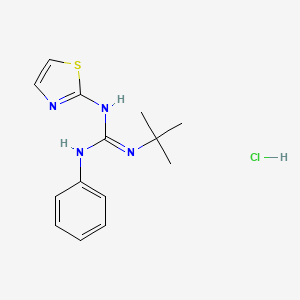

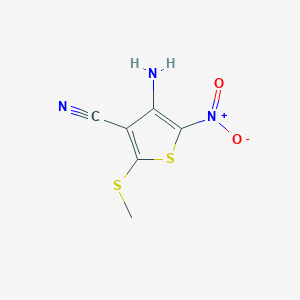
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)
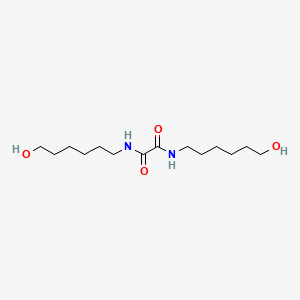
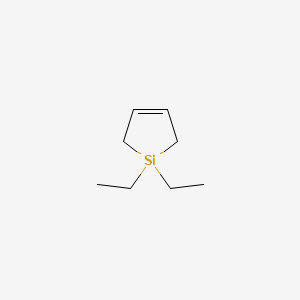
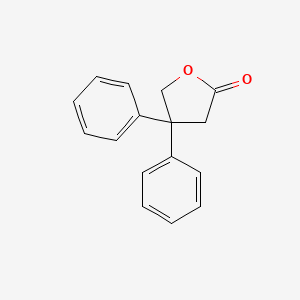
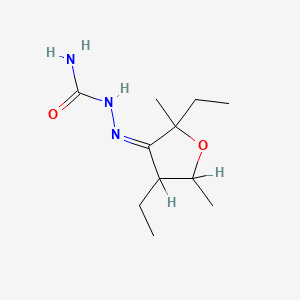
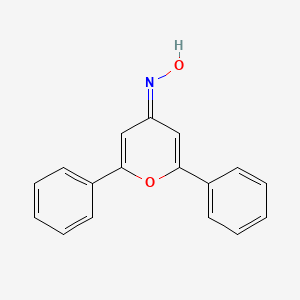
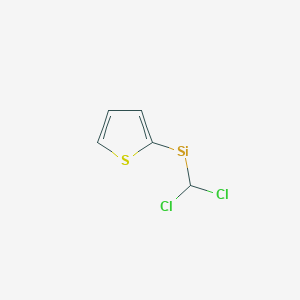
![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
